
Carbonic acid, ethyl 3,5-dimethylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-xylyl carbonate: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.232 g/mol It is a carbonate ester derived from 3,5-dimethylphenol (xylenol) and ethyl chloroformate
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3,5-xylyl carbonate can be synthesized through the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .
Industrial Production Methods: While specific industrial production methods for ethyl 3,5-xylyl carbonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: Ethyl 3,5-xylyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dimethylphenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Substitution Reactions: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: 3,5-dimethylphenol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted carbonate esters with different alkyl or aryl groups.
科学的研究の応用
Ethyl 3,5-xylyl carbonate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of ethyl 3,5-xylyl carbonate primarily involves its reactivity as a carbonate ester. It can act as a carbonyl source in various chemical reactions, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
類似化合物との比較
Methyl 3,5-xylyl carbonate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3,5-xylyl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Butyl 3,5-xylyl carbonate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 3,5-xylyl carbonate is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for various applications in organic synthesis and materials science.
特性
CAS番号 |
26177-58-2 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
(3,5-dimethylphenyl) ethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-4-13-11(12)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |
InChIキー |
WEUBQPZGDAHPLO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


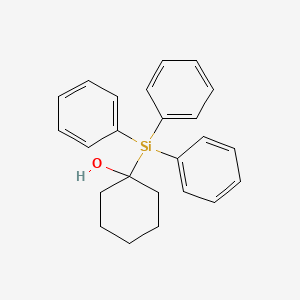
![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)
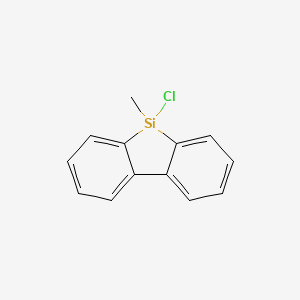
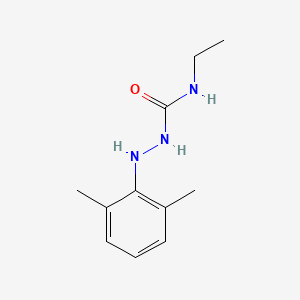
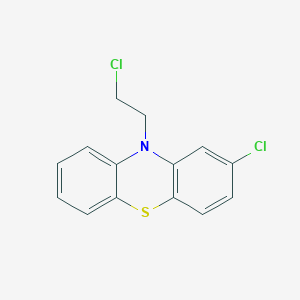

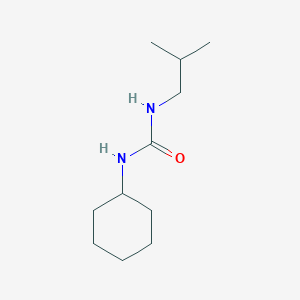
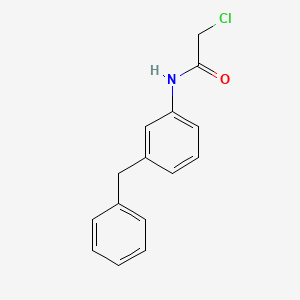
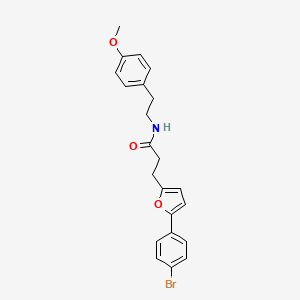

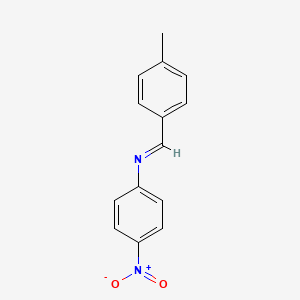
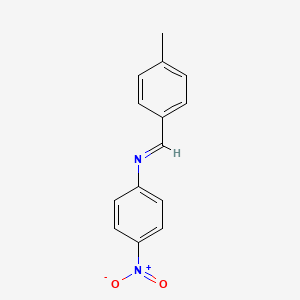
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)
![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)
